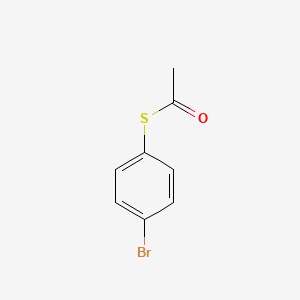

4-Bromophenylthioacetate

Description

The exact mass of the compound S-(p-Bromophenyl) thioacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99890. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(4-bromophenyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILDXZXTWVSRDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182398 | |

| Record name | Acetic acid, thio-, S-(p-bromophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28122-76-1 | |

| Record name | Ethanethioic acid, S-(4-bromophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28122-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, thio-, S-(p-bromophenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028122761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(p-Bromophenyl) thioacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, thio-, S-(p-bromophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophenylthioacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Significance and Foundational Aspects of 4 Bromophenylthioacetate in Advanced Chemical Sciences

Contextualization of 4-Bromophenylthioacetate in Contemporary Organic and Materials Chemistry Research

This compound is an organosulfur compound that has garnered attention in specialized areas of organic and materials chemistry. Its structure, featuring a bromo-substituted phenyl ring attached to a thioacetate (B1230152) group, makes it a versatile intermediate and building block in synthetic chemistry. The presence of the bromine atom provides a reactive site for cross-coupling reactions, while the thioacetate moiety serves as a stable precursor to a thiol, which is crucial for various transformations and surface functionalization.

In organic synthesis, this compound is utilized as a precursor for creating more complex molecules. For instance, it participates in palladium-catalyzed carbonylation reactions with aryl iodides to produce S-aryl thioesters. researchgate.net It has also been employed in the synthesis of hemithioindigo photoswitches, which are molecules that can undergo reversible isomerization when exposed to light. researchgate.netacs.org This process involves a Heck reaction of the bromophenyl thioacetate ester, demonstrating the compound's utility in constructing photosensitive molecular systems. researchgate.netacs.org Furthermore, it can be synthesized through methods like the copper-catalyzed C-S arylation reaction between an aryl halide and a thioacetate source, such as potassium thioacetate. conicet.gov.ar

In the realm of materials chemistry, this compound has been used in the development of functional nanomaterials. Specifically, it has served as a precursor for the ligand 4-iodothioacetate, which, due to the difficulty in synthesizing it directly, was derived from this compound. psu.edu This ligand was then used to stabilize gold nanoparticles (AuNPs). The resulting fluorenyl thiol-derivative-modified AuNPs showed diameters in the 3-7 nm range and exhibited interesting photoluminescence properties, with the formation of the nanoparticles inducing a bathochromic shift in the emission band compared to the free ligand. psu.edu This research highlights the potential for creating ordered 2D networks of nanoparticles with applications in optical and electronic devices. psu.edu

| Property | Data |

| Chemical Formula | C₈H₇BrOS |

| Molecular Weight | 231.11 g/mol |

| Appearance | Yellow Solid rsc.org |

| CAS Number | 28122-76-1 |

| Melting Point | 51-55 °C rsc.org |

Interdisciplinary Importance of Thioacetate Functionalities in Modern Synthesis and Catalysis

The thioacetate functional group, of which this compound is one example, holds significant interdisciplinary importance across modern synthesis and catalysis. Thioesters are recognized as vital intermediates in various biosynthetic pathways and serve as versatile synthons in contemporary organic synthesis. researchgate.net Their unique reactivity, which differs from that of their oxygen-containing ester counterparts, makes them valuable tools for chemists.

In organic synthesis, thioacetates are frequently used as stable, odorless precursors for thiols. wikipedia.orgmemphis.edu The thioacetate group acts as a protecting group for the highly reactive thiol functionality, which can be easily deprotected under specific conditions, such as base- or acid-promoted hydrolysis, to reveal the free thiol. wikipedia.orgmemphis.eduvanderbilt.edu This strategy prevents undesirable side reactions like oxidation to disulfides and allows for the controlled introduction of thiol groups into complex molecules, a crucial step in the synthesis of many biologically active compounds and pharmaceuticals. multichemindia.comresearchgate.net

The thioacetate anion is a potent nucleophile and is widely used for introducing sulfur into molecules. It readily participates in nucleophilic substitution reactions with alkyl halides to form thioesters, which can then be hydrolyzed to thiols. wikipedia.org This two-step process is a cornerstone of organosulfur chemistry. Thiyl radicals derived from thioacids and thioacetates have also emerged as versatile intermediates for a wide range of organic transformations under mild conditions, enabling the synthesis of diverse functional groups with high selectivity. rsc.org

In the field of catalysis, thioacetates are key players in transition metal-catalyzed reactions for the formation of carbon-sulfur (C–S) bonds. These bonds are prevalent in pharmaceuticals, agrochemicals, and materials. conicet.gov.arlookchem.com Modified Ullmann-type copper-catalyzed cross-coupling reactions, for example, use thioacetate salts as a sulfur source to react with aryl halides, providing an efficient pathway to aryl thioesters. conicet.gov.ar Similarly, palladium-catalyzed reactions have been developed for the thiocarbonylation of aryl iodides using aryl thioacetates as a source of thiophenol, demonstrating broad functional group tolerance. researchgate.net These catalytic methods represent a cost-effective and direct approach for preparing valuable thioester compounds. researchgate.net The interplay between thioacetate chemistry and transition metal catalysis continues to provide innovative solutions for constructing complex molecular architectures.

Synthetic Methodologies for 4 Bromophenylthioacetate and Its Molecular Architectures

Precursor Synthesis Strategies Involving 4-Bromophenylthioacetate

As a functionalized aryl halide, this compound is a versatile substrate for cross-coupling reactions, enabling the construction of new carbon-carbon bonds by leveraging the reactivity of its carbon-bromine bond.

The presence of the bromine atom on the phenyl ring allows this compound to participate in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern synthetic chemistry for creating complex organic molecules.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene. iitk.ac.inwikipedia.org In this context, this compound can serve as the aryl halide component. The reaction typically involves a Pd(0) catalyst, a base, and often a phosphine (B1218219) ligand to facilitate the catalytic cycle. wikipedia.orgmdpi.com

The catalytic cycle for the Heck reaction proceeds through several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound), cleaving the carbon-bromine bond to form a Pd(II) intermediate. libretexts.org

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond. libretexts.org

β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the new C=C double bond of the product and a palladium-hydride species. libretexts.org

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue. libretexts.org

While specific documented examples for this compound are not prevalent in primary literature, its reactivity as an aryl bromide allows for predictable participation in Heck reactions. mdpi.com

| Aryl Halide | Alkene Partner | Catalyst System (Example) | Base | Expected Product |

|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | 4-(Acetylthio)stilbene |

| This compound | n-Butyl acrylate (B77674) | Pd(OAc)₂, PPh₃ | NaOAc | (E)-Butyl 3-(4-(acetylthio)phenyl)acrylate |

In palladium-catalyzed cross-coupling reactions, the choice of the halogen on the aryl substrate significantly impacts reactivity. The general reactivity trend for aryl halides is I > Br > Cl > F. mdpi.com This trend is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond, which decreases down the group. The C-I bond is weaker than the C-Br bond, making it easier to break during the oxidative addition step, which is often the rate-determining step of the catalytic cycle. ru.nl

Consequently, 4-Iodophenylthioacetate is a more reactive coupling partner than this compound under identical conditions. This enhanced reactivity can be attributed to several factors:

Weaker C-X Bond: The C-I bond has a lower bond dissociation energy compared to the C-Br bond, leading to a lower activation barrier for the oxidative addition to the palladium catalyst. ru.nl

Favorable Electrostatic Interaction: Quantum chemical studies have revealed that the larger, more polarizable iodine atom engages in a more stabilizing electrostatic interaction with the palladium catalyst compared to bromine. ru.nl

This difference in reactivity means that reactions with 4-iodophenylthioacetate can often be carried out under milder conditions—such as lower temperatures, lower catalyst loadings, or with less activating ligands—compared to those required for this compound. rsc.org Conversely, the lower cost and greater stability of aryl bromides can sometimes make them preferable for large-scale industrial processes, provided the catalytic system is efficient enough. mdpi.com

| Attribute | 4-Iodophenylthioacetate | This compound | Rationale |

|---|---|---|---|

| Relative Reactivity | Higher | Lower | Weaker C-I bond leads to faster oxidative addition. ru.nl |

| Typical Reaction Conditions | Milder (e.g., lower temp.) | Harsher (e.g., higher temp.) | Higher activation energy for C-Br bond cleavage. rsc.org |

| Catalyst System | Can tolerate less active catalysts/ligands. | Often requires more active, electron-rich, or bulky ligands. mdpi.com | To overcome the slower oxidative addition step. |

| Substrate Cost/Availability | Generally higher cost. | Generally lower cost and more available. mdpi.com | Based on the relative abundance and production of halogens. |

C-S Bond Formation Methodologies

The synthesis of aryl thioacetates, including this compound, is most commonly achieved via cross-coupling reactions that form a carbon-sulfur bond. Copper-catalyzed methods have emerged as a powerful and cost-effective alternative to palladium-based systems for this transformation.

The formation of the C-S bond to produce aryl thioacetates can be efficiently achieved through a copper-catalyzed Ullmann-type coupling reaction. This method typically involves the reaction of an aryl halide with a sulfur nucleophile, such as potassium thioacetate (B1230152), in the presence of a copper(I) catalyst.

Research has shown that S-aryl thioacetates can be prepared in good to excellent yields by reacting aryl iodides with potassium thioacetate using a copper(I) iodide (CuI) catalyst. While aryl iodides are the most common substrates, this methodology is extendable to activated aryl bromides. The reaction mechanism is believed to proceed through an oxidative addition-reductive elimination pathway involving an unstable Cu(III) intermediate. The catalytically active species is proposed to be a [Cu(ligand)(SAc)] complex.

The success of copper-catalyzed C-S cross-coupling reactions is highly dependent on the choice of ligand. The ligand stabilizes the copper catalyst, prevents catalyst deactivation (e.g., through disproportionation or aggregation), and modulates its reactivity. For the coupling of aryl halides with potassium thioacetate, bidentate nitrogen-based ligands have been found to be particularly effective.

Extensive screening of ligands has demonstrated that 1,10-phenanthroline (B135089) is a superior ligand for the CuI-catalyzed synthesis of S-aryl thioacetates. In a model reaction between iodobenzene (B50100) and potassium thioacetate, using 1,10-phenanthroline in toluene (B28343) at 100 °C resulted in a high yield of the desired S-phenyl thioacetate. Other common ligands used in copper catalysis were found to be ineffective for this specific transformation.

| Ligand | Solvent | Yield of S-phenyl thioacetate (%) |

|---|---|---|

| 1,10-Phenanthroline | Toluene | 96 |

| L-Proline | Toluene | No reaction |

| Benzotriazole | Toluene | No reaction |

| Tetramethylethylenediamine (TMEDA) | Toluene | No reaction |

| Dimethylethylenediamine (DMEDA) | Toluene | No reaction |

| Acetylacetone | Toluene | No reaction |

| None | Toluene | No reaction |

Data derived from studies on the synthesis of S-phenyl thioacetate, which serves as a model for the synthesis of substituted analogs like this compound.

Advanced Synthetic Approaches for Incorporating this compound into Complex Chemical Entities

The this compound scaffold serves as a versatile building block for the construction of more complex molecular architectures. Its functional groups—the bromo substituent and the thioester—offer orthogonal reactivity that can be exploited in various transformations.

Derivatization Strategies of this compound for Functionalization

The bromine atom on the phenyl ring of this compound is a key handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, can be employed to couple this compound with alkenes, leading to the formation of substituted styrenyl thioesters. thieme-connect.denih.gov This reaction is a versatile method for creating complex olefinic structures.

Another powerful tool for the derivatization of this compound is the Sonogashira coupling, which involves the palladium-catalyzed reaction of the aryl bromide with a terminal alkyne. nih.govrsc.org This reaction provides access to aryl alkynyl thioesters, which are valuable precursors for various heterocyclic and polycyclic aromatic compounds. The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Furthermore, the thioester functionality itself can be a site for derivatization. For example, palladium-catalyzed carbonylation reactions can be used to couple S-aryl thioacetates with aryl iodides and carbon monoxide to synthesize S-aryl thioesters. researchgate.netrsc.org

Below is a table summarizing some derivatization strategies for this compound:

| Reaction Type | Coupling Partner | Catalyst System | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Heck Reaction | Alkene | Palladium catalyst (e.g., Pd(OAc)2) and a base | Substituted Alkene | thieme-connect.denih.gov |

| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst (e.g., PdCl2(PPh3)2) and a copper co-catalyst | Internal Alkyne | nih.govrsc.org |

| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium catalyst and a base | Biaryl | acs.org |

| Carbonylative Coupling | Aryl Iodide, CO | Palladium catalyst | Aryl Thioester | researchgate.netrsc.org |

Cascade and Multi-Component Reaction Pathways

Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to building molecular complexity from simple starting materials in a single operation without isolating intermediates. organic-chemistry.org While specific cascade reactions initiating directly from this compound are not extensively documented, its precursor, 4-bromothiophenol (B107966), and related aryl halides are known to participate in such sequences. For instance, cascade reactions involving the coupling of aryl halides with thiols can lead to the formation of complex heterocyclic structures. nih.govuniroma1.it

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly convergent and atom-economical. organic-chemistry.orgrsc.orgbeilstein-journals.org The synthesis of complex molecules can be envisioned using 4-bromothiophenol (derivable from this compound) as one component in well-established MCRs like the Ugi or Passerini reactions, which would introduce the 4-bromophenylthio moiety into a larger, multifunctional scaffold. nih.govorganic-chemistry.orgbeilstein-journals.org The resulting products would then possess the bromine atom as a handle for further diversification through cross-coupling reactions.

A hypothetical multi-component reaction could involve the reaction of 4-bromothiophenol, an aldehyde, an isocyanide, and a carboxylic acid in an Ugi-type reaction to generate a complex α-acylamino amide containing the 4-bromophenylthio group.

Emerging Technologies in the Synthesis of this compound and Analogues

Recent advancements in chemical synthesis technologies are paving the way for more efficient, sustainable, and automated production of fine chemicals, including this compound and its derivatives.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scale-up. research.csiro.aunanochemres.org The synthesis of thioesters has been successfully adapted to continuous flow processes. For example, the Fukuyama reduction of thioesters and integrated thioesterification/Fukuyama reduction of acyl chlorides have been demonstrated in a continuous flow setup. research.csiro.au

The synthesis of S-aryl thioacetates from aryl halides and a thiol source is amenable to flow chemistry. A packed-bed reactor containing a solid-supported catalyst could facilitate the continuous production of this compound from 4-bromo-iodobenzene and a thioacetate source. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity.

| Reaction Type | Key Advantage in Flow | Potential for this compound Synthesis | Reference |

|---|---|---|---|

| Thioesterification | Rapid optimization and scalability | Continuous production from 4-bromothiophenol and an acetylating agent. | researchgate.net |

| Palladium-catalyzed C-S Coupling | Improved catalyst longevity and product purity | Continuous synthesis from 4-bromoaryl halides and a thioacetate source. | research.csiro.au |

Automated Synthesis and High-Throughput Experimentation

Automated synthesis platforms, often coupled with high-throughput experimentation (HTE), have revolutionized the process of reaction discovery and optimization. nih.govdomainex.co.uk These systems allow for the rapid screening of a large number of reaction conditions in parallel, using minimal amounts of reagents. nih.govacs.org

The synthesis of this compound and its derivatives can greatly benefit from these technologies. For instance, HTE can be employed to quickly identify the optimal catalyst, ligand, base, and solvent system for the palladium- or copper-catalyzed coupling of 4-bromoaryl halides with potassium thioacetate. nih.gov This would involve setting up a library of microscale reactions in a multi-well plate format and analyzing the outcomes using rapid techniques like LC-MS. domainex.co.uk

Furthermore, automated synthesis platforms can be utilized to generate libraries of this compound derivatives for biological screening or materials science applications. nih.govuniroma1.it By systematically varying the coupling partners in reactions such as the Heck or Sonogashira couplings, a diverse array of compounds can be synthesized in a programmable and efficient manner.

| Technology | Application to this compound | Key Benefit | Reference |

|---|---|---|---|

| High-Throughput Experimentation (HTE) | Optimization of C-S coupling reaction conditions | Rapid identification of optimal catalyst, ligand, and base | domainex.co.uknih.gov |

| Automated Parallel Synthesis | Generation of a library of derivatized 4-bromophenylthioacetates | Efficient production of diverse compounds for screening | nih.govuniroma1.it |

Mechanistic Investigations of Chemical Transformations Involving 4 Bromophenylthioacetate

Elucidation of Reaction Pathways and Kinetic Profiles

The formation of carbon-sulfur (C–S) bonds is a fundamental transformation in organic chemistry, and cross-coupling reactions serve as a powerful tool for this purpose. Mechanistic studies involving aryl thioacetates, analogous to 4-bromophenylthioacetate, have provided significant insight into the reaction pathways. In copper-catalyzed Ullmann-type reactions between an aryl halide and a thioacetate (B1230152) source like potassium thioacetate, the catalytically active species and subsequent intermediates have been identified through a combination of experimental and computational methods. Current time information in Pasuruan, ID.chemistrytalk.org

Experimental evidence from UV-visible spectrophotometry, mass spectrometry, and cyclic voltammetry suggests that regardless of the initial copper source (CuI or CuII), the key catalytically active species in the presence of a ligand such as 1,10-phenanthroline (B135089) (phen) is a copper(I) complex, [Cu(phen)(SAc)]. chemistrytalk.org This intermediate is formed in situ and enters the catalytic cycle.

The central mechanistic question in these cross-coupling reactions is the method of aryl halide activation. Detailed investigations have focused on distinguishing between several possibilities, including an oxidative addition/reductive elimination pathway, a single electron transfer (SET) process, and halogen atom transfer. Current time information in Pasuruan, ID. Computational modeling, particularly Density Functional Theory (DFT), has been instrumental in mapping the potential energy surfaces for these pathways. These studies have shown that the most energetically favorable pathway is an oxidative addition of the aryl halide to the copper(I) complex. Current time information in Pasuruan, ID. This step proceeds through a transition state leading to a highly unstable copper(III) intermediate. This transient Cu(III) species then undergoes reductive elimination to form the C–S bond of the final product, S-aryl thioacetate, and regenerate the active copper(I) catalyst. Current time information in Pasuruan, ID.chemistrytalk.org

| Pathway | Description | Relative Energetic Feasibility |

| Oxidative Addition/Reductive Elimination | The aryl halide adds to the Cu(I) center to form a transient Cu(III) intermediate, which then eliminates the product. | Most Favorable |

| Single Electron Transfer (SET) | An electron is transferred from the copper complex to the aryl halide, generating radical intermediates. | Less Favorable |

| Halogen Atom Transfer | A halogen atom is transferred from the aryl halide to the copper complex. | Less Favorable |

| σ-Bond Metathesis | A concerted process involving a four-centered transition state. | Less Favorable |

This interactive table summarizes the energetic feasibility of various proposed mechanisms for Cu-catalyzed C-S cross-coupling, as determined by computational studies. Current time information in Pasuruan, ID.

Regioselectivity

The derivatization of this compound, particularly through further substitution on the aromatic ring, is governed by the directing effects of the existing bromo and thioacetate substituents. In electrophilic aromatic substitution (EAS), these groups control the position (ortho, meta, or para) of the incoming electrophile.

Bromo Group (-Br): The bromine atom is a deactivating group due to its inductive electron-withdrawing effect (-I effect). However, it is an ortho, para-director because its lone pairs of electrons can be donated to the ring through resonance (+M effect), which stabilizes the carbocation intermediate (arenium ion) when the attack occurs at the ortho and para positions. libretexts.org

Thioacetate Group (-SC(O)CH₃): The sulfur atom in the thioacetate group also possesses lone pairs that can be donated to the aromatic ring via resonance. Similar to alkoxy (-OR) and alkylthio (-SR) groups, this resonance effect (+M) directs incoming electrophiles to the ortho and para positions. This effect generally outweighs the inductive withdrawal of the sulfur and the attached acetyl group, making the thioacetate group an ortho, para-director.

With both substituents directing to the ortho and para positions, the regiochemical outcome of an EAS reaction on this compound would depend on a combination of steric and electronic factors. The positions ortho to the thioacetate group (C3 and C5) and the position ortho to the bromo group (also C3, and C5) are electronically activated. The para position relative to one group is occupied by the other. Therefore, substitution is strongly favored at positions 3 and 5. Steric hindrance may influence the ratio of substitution at these two sites.

Stereoselectivity

Stereoselectivity becomes a key consideration in derivatization reactions that either introduce a new chiral center or involve diastereoselective processes. While specific studies on stereoselective derivatizations of this compound are not extensively documented, the principles can be applied. For instance, a nucleophilic addition to the carbonyl carbon of the thioacetate moiety could generate a new stereocenter. The stereochemical outcome of such a reaction would depend on the steric environment around the carbonyl group and the nature of the reagents and catalysts used. Similarly, reactions involving the sulfur atom, such as the formation of sulfonium (B1226848) salts or sulfoxides, could also lead to chiral products where control of stereoselectivity would be crucial.

The distinction between radical and non-radical (ionic or concerted) pathways is a critical aspect of mechanistic investigation. Radical reactions proceed through intermediates with unpaired electrons and typically involve three phases: initiation, propagation, and termination. mdpi.comnih.gov In contrast, many cross-coupling reactions proceed through non-radical, organometallic intermediates involving formal oxidation state changes of a metal catalyst.

In the context of the copper-catalyzed C-S cross-coupling to form S-aryl thioacetates, experimental studies have been conducted specifically to probe for the presence of radical intermediates. chemistrytalk.org The use of radical probes—molecules designed to react in a characteristic way if free radicals are generated—showed no evidence of radical species during the reaction. Current time information in Pasuruan, ID.chemistrytalk.org This finding strongly argues against mechanisms involving single electron transfer (SET) or halogen atom transfer, which would necessarily generate aryl radicals.

The absence of radical intermediates provides compelling support for a non-radical, concerted, or stepwise ionic mechanism. chemistrytalk.org As discussed previously (Section 3.1.1), the oxidative addition/reductive elimination pathway, which proceeds through defined organometallic intermediates ([Cu(phen)(SAc)] and a Cu(III) species) without the formation of free radicals, is consistent with these experimental observations and is further supported by computational analysis. Current time information in Pasuruan, ID. This highlights that while radical pathways are common in organic chemistry, they are not the operative mechanism for this particular class of C-S bond-forming reactions involving thioacetates.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) has become an indispensable tool for investigating complex reaction mechanisms in organic and organometallic chemistry. masterorganicchemistry.comwikipedia.org By calculating the electronic structure and energy of molecules, DFT allows researchers to map out the potential energy surface of a reaction, identifying the structures and relative energies of reactants, products, intermediates, and transition states.

DFT studies have been pivotal in clarifying the mechanism of C-S cross-coupling reactions involving thioacetates. Current time information in Pasuruan, ID.chemistrytalk.org Researchers have used DFT calculations to compare the energetic profiles of different proposed pathways for the reaction between a copper(I)-thioacetate complex and an aryl halide.

| Reaction Step/Pathway | Calculated Parameter | Energy Value (kcal/mol) | Implication |

| Oxidative Addition | Activation Energy (ΔG‡) | +23.4 | Feasible under reaction conditions |

| Reductive Elimination | Activation Energy (ΔG‡) | Low | Kinetically facile step |

| Overall Reaction | Reaction Energy (ΔG) | -18.7 | Thermodynamically favorable |

| SET Pathway | Relative Energy Barrier | Higher than Oxidative Addition | Mechanistically disfavored |

This interactive table presents representative DFT-calculated Gibbs free energy values for the key steps in the Cu-catalyzed C-S cross-coupling, demonstrating the favorability of the oxidative addition pathway. Current time information in Pasuruan, ID.

The calculations consistently show that the oxidative addition of the aryl-halide bond to the copper(I) center, followed by reductive elimination from a transient copper(III) intermediate, is energetically more feasible than alternative mechanisms like single electron transfer (SET) or σ-bond metathesis. Current time information in Pasuruan, ID. These theoretical findings align perfectly with experimental results that failed to detect any radical intermediates, providing a cohesive and detailed picture of the reaction pathway. chemistrytalk.org DFT thus serves not only as a predictive tool but also as a means of validating and rationalizing experimental observations at the molecular level.

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity that shifts the focus from molecular orbitals (as in Frontier Molecular Orbital theory) to the analysis of changes in electron density along a reaction pathway. libretexts.orgresearchgate.netnih.gov MEDT posits that the capacity for electron density to change, rather than orbital interactions, is the primary driver of chemical reactivity. libretexts.org

Within the MEDT framework, reactivity is analyzed through rigorous quantum chemical tools that track the flow of electron density. A key concept is the Global Electron Density Transfer (GEDT), which quantifies the net charge transfer at the transition state. nih.gov This allows for the classification of reactions and provides insight into their feasibility and selectivity. MEDT has been successfully applied to understand the mechanisms, regioselectivity, and stereoselectivity of various organic reactions, including cycloadditions and polar reactions. researchgate.net

While specific MEDT studies on this compound are not prominent in the literature, the theory provides a powerful lens through which its reactions can be analyzed. For instance, in a potential polar reaction involving this compound, an MEDT analysis would examine the changes in electron density to understand the nucleophilic and electrophilic interactions that govern the reaction pathway and determine its regioselectivity. By analyzing the bonding evolution along the reaction coordinate, MEDT can offer profound insights into how and why specific bonds form, providing a more detailed and intuitive understanding of the chemical transformation than energy profiles alone. researchgate.net

Guided Computational Prediction of Complex Reaction Pathways

A comprehensive search of available scientific literature did not yield specific studies focused on the guided computational prediction of complex reaction pathways for the compound this compound. Therefore, a detailed discussion on this topic is not possible at this time.

Mechanistic Studies of Photoreactions in Derived Hemithioindigo Systems

This compound serves as a key precursor in the synthesis of hemithioindigo (HTI) chromophores, a class of molecular photoswitches that undergo reversible geometric changes upon irradiation with light. researchgate.netpitt.edu These systems are of significant interest for their potential applications in various fields, including molecular motors and photopharmacology. The photochemical behavior of HTI derivatives is governed by complex dynamics on their excited-state potential energy surfaces.

Understanding Z-E Photoisomerization Dynamics

The fundamental photochemical process in hemithioindigo systems is the Z to E (and vice versa) isomerization around the central carbon-carbon double bond. mdpi.com This process is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. The subsequent relaxation pathways determine the efficiency and outcome of the photoisomerization.

Quantum chemical calculations have revealed that both the Z and E isomers exist in the electronic ground state and on the first excited singlet state (S₁) surface. mdpi.com These excited-state isomers are separated by small energy barriers along the dihedral twisting coordinate. A critical feature of the potential energy surface is the presence of a conical intersection with the electronic ground state at a twisting angle of approximately 90°. mdpi.com

The dynamics of this process have been investigated using multi-state molecular mechanics models, which allow for nanosecond-scale molecular dynamics simulations. researchgate.netrsc.org These studies have elucidated the explicit effect of the solvent on the photoinduced Z-E switching, considering both energetic and kinetic aspects. researchgate.netrsc.org By analyzing thousands of trajectories, researchers can directly assess isomerization ratios and relaxation times. researchgate.netrsc.org Trajectory committor analyses help to unravel the key molecular motions that describe the isomerization process. rsc.org

Interestingly, experimental data indicates that while photoisomerization occurs, a significant portion of the excited molecules relax back to the initial Z-isomer's ground state via fluorescence, without undergoing isomerization. mdpi.com This observation explains the relatively long excited-state lifetimes (e.g., 38 ps for some HTI molecules) and the often low quantum yields for photoswitching. mdpi.com

Furthermore, the environment can dramatically influence the photoisomerization behavior. Studies on a hemithioindigo derivative in the gas phase have shown that while the Z isomer readily converts to the E isomer upon irradiation, the reverse process is inefficient. rsc.org This effectively transforms the hemithioindigo from a two-way to a one-way photoswitch in the absence of a solvent. rsc.org

Below is a table summarizing key aspects of Z-E photoisomerization in hemithioindigo systems.

| Feature | Description | Source(s) |

| Mechanism | Twisting around the central C=C double bond in the excited state, followed by decay to the ground state of the other isomer. | mdpi.com |

| Key Topography | Presence of a conical intersection between the first excited state (S₁) and the ground state (S₀) at a ~90° twist angle. | mdpi.com |

| Solvent Effects | The solvent environment influences the energetics and kinetics of the photoisomerization process. | researchgate.netrsc.org |

| Quantum Yield | Often low, as isomerization competes with other deactivation pathways such as fluorescence. | mdpi.com |

| Environmental Control | In the gas phase, some hemithioindigos can behave as one-way switches, highlighting the role of the surrounding medium. | rsc.org |

Role of Twisted Intramolecular Charge Transfer (TICT) States

In addition to the direct Z-E isomerization pathway, another de-excitation mechanism involving Twisted Intramolecular Charge Transfer (TICT) states can play a crucial role in the photochemistry of hemithioindigo derivatives, particularly those with donor-acceptor substitution patterns. researchgate.net A TICT state is a highly polar, charge-separated state that is formed in the excited state through the twisting of a single bond, which leads to a decoupling of the donor and acceptor moieties.

The formation of TICT states is not a typical deactivation pathway for all hemithioindigo photoswitches and requires specific geometric and electronic conditions. researchgate.net Research has shown that neither ground-state pre-twisting along a rotatable single bond nor the introduction of a strong push-pull character across the photoisomerizable double bond alone is sufficient to induce TICT state formation. researchgate.net It is the combination of both of these molecular features that leads to light-induced TICT behavior, especially in polar solvents which can stabilize the charge-separated state. researchgate.net

The mechanistic understanding involves the formation of these highly polar TICT species in the excited state, a concept supported by ultrafast spectroscopy and quantum yield measurements in various solvents. The principle of using ground-state pre-twisting to open new, independent reaction coordinates in the excited state is a concept that could be applied to other classes of photoswitching systems.

The following table outlines the key characteristics and requirements for the involvement of TICT states in hemithioindigo photochemistry.

| Aspect | Description | Source(s) |

| Nature of TICT State | A highly polar, charge-separated excited state formed by twisting around a single bond. | |

| Conditions for Formation | Requires both ground-state pre-twisting and a strong donor-acceptor character in the molecule. | researchgate.net |

| Solvent Dependence | TICT state formation and its subsequent decay pathways are highly dependent on solvent polarity. | researchgate.net |

| Competition with Isomerization | The formation of TICT states can be a competitive and sometimes unproductive pathway that reduces the quantum yield of Z-E isomerization. | |

| Advanced Control | In specifically designed systems, solvent polarity can be used to select between double bond isomerization and single bond rotation (TICT formation). |

Catalytic Roles and Organometallic Chemistry of 4 Bromophenylthioacetate

Application in Transition Metal-Catalyzed Transformations

4-Bromophenylthioacetate and its derivatives are valuable substrates in transition metal-catalyzed cross-coupling reactions, which are fundamental processes for the construction of complex organic molecules. mdpi.comresearchgate.netresearchgate.net The presence of the carbon-bromine bond allows for oxidative addition to low-valent metal centers, initiating catalytic cycles for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium complexes are highly effective catalysts for the activation of aryl halides, and derivatives of this compound are no exception. These compounds can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to generate more complex molecular architectures. mdpi.commdpi.com

In a typical Suzuki-Miyaura coupling, a derivative of this compound can be reacted with an organoboron compound in the presence of a palladium(0) catalyst and a base. mdpi.com The catalytic cycle generally proceeds through an oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. researchgate.net For instance, the coupling of a 4-bromophenyl derivative with various arylboronic acids can be achieved using a catalyst system like Pd(PPh₃)₄ with a suitable base and solvent. mdpi.com

The efficiency of these reactions can be influenced by the nature of the ligands on the palladium center, the choice of base, and the reaction conditions. Electron-rich boronic acids have been shown to produce good yields in such couplings. mdpi.com The versatility of this approach allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the phenyl ring.

Below is a representative table of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving a generic 4-bromophenyl derivative, illustrating the scope of this transformation.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Good |

| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Excellent |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Good |

| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Moderate |

This table is illustrative and based on general outcomes of Suzuki-Miyaura reactions. mdpi.com

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for certain transformations, particularly for the formation of carbon-heteroatom bonds. nih.gov In the context of this compound, the thioacetate (B1230152) group can be hydrolyzed to the corresponding thiophenol, which can then participate in copper-catalyzed C-S bond formation reactions.

The Ullmann condensation, a classic copper-catalyzed reaction, can be employed to couple aryl halides with thiols. nih.gov Modern variations of this reaction often utilize copper(I) salts as catalysts, sometimes in the presence of ligands, to facilitate the formation of diaryl sulfides under milder conditions. uu.nlorganic-chemistry.org For example, the coupling of an aryl iodide with a thiophenol can be effectively catalyzed by copper(I) iodide (CuI) without the need for additional ligands. uu.nl

A regioselective method for C-S bond formation has been developed using a Cu/Cu₂O catalytic system with 2-halobenzoic acids and thiols. nih.gov This approach demonstrates high efficiency and tolerance for a wide range of functional groups, affording aryl sulfides in high yields. nih.gov The reaction is typically carried out in a polar solvent with a base such as potassium carbonate. nih.gov

The general scheme for a copper-catalyzed C-S coupling reaction is as follows:

Ar-X + R-SH --[Cu catalyst, Base]--> Ar-S-R + HX

Where Ar-X is an aryl halide and R-SH is a thiol.

| Entry | Aryl Halide | Thiol | Catalyst System | Base | Yield (%) |

| 1 | Iodobenzene (B50100) | Thiophenol | CuI | K₂CO₃ | High |

| 2 | 2-Bromobenzoic acid | 4-Methylthiophenol | Cu/Cu₂O | K₂CO₃ | 95 |

| 3 | 4-Iodoanisole | Benzylthiol | CuI/neocuproine | NaOtBu | Excellent |

This table presents representative examples of copper-catalyzed C-S bond formation. uu.nlorganic-chemistry.orgnih.gov

While this compound itself is primarily a substrate, its structural motifs can be incorporated into the design of ligands for transition metal catalysis. The thioether linkage, which can be formed from the thioacetate group, is a common feature in ligands designed to coordinate with transition metals. researchgate.net Similarly, the aryl bromide functionality can be used as a handle for further functionalization to build more complex ligand architectures through cross-coupling reactions.

For instance, a bidentate ligand could be synthesized by first modifying the this compound to introduce a second coordinating group, such as a phosphine (B1218219) or an amine. The thioether, once formed from the thioacetate, can act as a soft donor, which can be beneficial in certain catalytic applications. The synthesis of such ligands often involves multi-step sequences where the bromo and thioacetate functionalities are manipulated selectively.

The development of new ligand structures is crucial for advancing homogeneous transition-metal catalysis. tum.de The electronic and steric properties of a ligand can profoundly influence the activity, selectivity, and stability of the catalyst. Thioether-containing N-heterocyclic carbene (NHC) ligands, for example, have been synthesized and their palladium complexes have demonstrated catalytic activity in C-C coupling reactions. nih.gov

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanisms of catalytic cycles is paramount for optimizing reaction conditions and developing more efficient catalysts. For reactions involving this compound derivatives, key mechanistic steps include oxidative addition and reductive elimination.

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals. wikipedia.orglibretexts.orglibretexts.org Oxidative addition is a process where the metal center's oxidation state and coordination number increase. wikipedia.org In the context of a palladium-catalyzed reaction with a this compound derivative, the initial step is the oxidative addition of the C-Br bond to a low-valent palladium(0) species, forming a Pd(II) intermediate. youtube.com

LₙPd(0) + Ar-Br → LₙPd(II)(Ar)(Br)

Reductive elimination is the reverse process, where two ligands on the metal center are coupled and eliminated, leading to a decrease in the metal's oxidation state and coordination number. libretexts.orgumb.edu This step is often the product-forming step in a catalytic cycle. wikipedia.org For a C-C bond-forming reaction, the two organic groups on the palladium(II) center would couple and be eliminated, regenerating the Pd(0) catalyst. youtube.com

LₙPd(II)(R¹)(R²) → LₙPd(0) + R¹-R²

The facility of these processes is dependent on the metal, its ligands, and the nature of the substrates. For reductive elimination to occur, the groups to be eliminated typically need to be in a cis orientation on the metal center. libretexts.org

The oxidation state of the metal catalyst changes throughout the catalytic cycle. In palladium-catalyzed cross-coupling reactions, the cycle typically involves Pd(0) and Pd(II) intermediates. youtube.com However, higher oxidation states such as Pd(IV) have also been proposed in certain mechanistic pathways. The stability and reactivity of these different oxidation states are influenced by the ligand environment.

In some catalytic systems, bimetallic intermediates may play a crucial role. While less common in standard palladium cross-coupling, bimetallic mechanisms have been proposed in copper-catalyzed reactions and other transition metal-catalyzed processes. dntb.gov.ua For instance, in copper-catalyzed C-S bond formation, a bimetallic copper intermediate could be involved in the activation of the aryl halide or the thiol. The cooperation between two metal centers can facilitate bond-forming and bond-breaking steps that would be more challenging for a single metal center. The investigation of such bimetallic species is an active area of research, often employing computational and spectroscopic methods to elucidate their structure and role in catalysis.

Interplay of this compound with Organometallic Compounds in Advanced Synthesis

The utility of this compound in modern organic synthesis is significantly enhanced through its interaction with organometallic compounds. These interactions are primarily catalytic, leveraging the unique reactivity of metal centers to facilitate complex molecular constructions. The organometallic species can activate either the aryl bromide portion of the molecule for cross-coupling reactions or interact with the thioacetate group, making it a versatile building block in the synthesis of more complex sulfur-containing molecules.

Organometallic Compounds as Catalysts in Synthesis

Organometallic chemistry provides a powerful toolkit for chemical synthesis, utilizing compounds with metal-carbon bonds as catalysts to produce a vast array of materials and fine chemicals. nih.gov These catalysts are central to many industrial processes and are invaluable in medicinal chemistry and discovery. nih.gov Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages, including milder reaction conditions and greater control over the catalyst's active site, which allows for a deeper understanding of reaction mechanisms.

In the context of thioester synthesis and modification, organometallic catalysts, particularly those based on nickel, have demonstrated significant utility. Nickel-catalyzed reactions enable the efficient transfer of thioester moieties. acs.org For instance, a nickel-catalyzed metathesis reaction has been developed that allows for the smooth transfer of the -SR group from thioacetates to various carboxylic acids. acs.org This method is noted for its operational simplicity and high step-economy. acs.org Such catalytic strategies can also be applied to reductive coupling reactions, where nickel catalysts facilitate the reaction between aryl triflates and thiocarbonates to yield thioesters.

Another key application of organometallic catalysis relevant to a molecule like this compound is thiocarbonylation. Nickel-catalyzed thiocarbonylation of arylboronic acids, using a molybdenum compound as a carbon monoxide source, provides a pathway to a wide range of thioesters with good functional group tolerance. organic-chemistry.org Similarly, palladium-catalyzed decarboxylative thiocarbonylation of organohalides represents another advanced synthetic route. organic-chemistry.org These examples underscore the pivotal role of organometallic catalysts in activating and transforming molecules containing thioester and aryl halide functionalities.

Table 1: Examples of Organometallic-Catalyzed Reactions Involving Thioesters

| Catalyst Type | Reaction Type | Substrates | Product | Reference |

| Nickel Catalyst | Metathesis | Carboxylic Acids + Thioacetates | Thioesters | acs.org |

| Nickel Catalyst | Reductive Coupling | Aryl Triflates + Thiocarbonates | Thioesters | organic-chemistry.org |

| Nickel Catalyst | Thiocarbonylation | Arylboronic Acids + Sulfonyl Chlorides | Thioesters | organic-chemistry.org |

| Palladium Catalyst | Decarboxylative Thiocarbonylation | Organohalides + Oxalic Acid Monothioesters | Thioesters | organic-chemistry.org |

Coordination Chemistry of Thioacetate Ligands

The development of polydentate ligands is a central theme in modern chemistry, with applications spanning organometallic chemistry, catalyst development, and bioinorganic chemistry. nih.gov The characteristics of a ligand are crucial as they dictate the resulting metal complex's structure, composition, and reactivity. nih.gov

Thioacetate and the related thiolate ligands (formed upon cleavage of the acetyl group) are classified as soft Lewis bases. wikipedia.org This property means they coordinate most effectively with soft Lewis acid metal centers. wikipedia.org The sulfur atom in the thioacetate ligand is the primary donor atom, capable of coordinating to a metal center. In coordination complexes, the sulfur atom can act as a bridge between two or more metal atoms or as a terminal ligand bound to a single metal. wikipedia.org

The coordination environment around the metal is highly diverse. In silver(I) coordination polymers, for example, the sulfur atom from a thiol ligand can act as a μ2, μ3, or μ4 bridge, coordinating with silver atoms that adopt various geometries, including linear, zigzag, triangular, and tetrahedral. xmu.edu.cn The specific coordination mode influences the structure and properties of the resulting organometallic assembly.

From an electronic structure perspective, thiolates are considered pi-donor ligands, similar to alkoxides. wikipedia.org This electronic property influences the nucleophilicity and stability of the resulting metal complexes. wikipedia.org The coordination of thioacetate or its derivative ligands to a metal center is a key step in many catalytic cycles, activating the substrate for subsequent reactions. The study of these coordination complexes, including bond lengths and geometries, provides critical insight into the mechanisms of organometallic catalysis.

Table 2: Illustrative Coordination Data for Sulfur-Containing Ligands with Metals

| Metal Center | Ligand Type | Coordination Geometry of Metal | Average Metal-Sulfur Bond Length (Å) | Reference |

| Platinum(II) | Condensed Thioamide (S,S-donor) | Square Planar | 2.2843 | nsf.gov |

| Silver(I) | Pyridine Thiolate | Varies (part of a polymer) | N/A (polymeric structure) | xmu.edu.cn |

| Iron(II) | Phenyl(tris-thioether)borate | Octahedral | N/A | nih.gov |

| Cobalt(II) | Phenyl(tris-thioether)borate | Octahedral | N/A | nih.gov |

Research Applications of 4 Bromophenylthioacetate in Advanced Materials and Functional Molecules

Precursors for Photoresponsive Materials Development

4-Bromophenylthioacetate serves as a valuable precursor in the development of sophisticated photoresponsive materials. Its unique combination of a bromo-functional group, a thioester linkage, and an aromatic ring makes it an ideal building block for creating molecules that can undergo reversible changes upon exposure to light. These "photoswitches" are at the forefront of materials science, with potential applications in molecular machines, smart materials, and high-precision biological probes.

Synthesis of Hemithioindigo Chromophores for Photoswitching Applications

The hemithioindigo (HTI) scaffold is a prominent class of molecular photoswitches known for its advantageous properties, including responsiveness to visible light, significant differences in absorption between its isomeric states, and high thermal stability of its metastable form. nih.govnih.gov The synthesis of highly functionalized HTI derivatives often employs a convergent approach where different molecular fragments are combined to build the final chromophore.

In this context, precursors like this compound are instrumental. While specific, direct synthetic routes starting from this compound are part of broader synthetic strategies, the principles of its utility can be understood from established methods for creating substituted thioindoxyl units, which are key components of HTIs. The bromo-substituent on the phenyl ring provides a reactive site for cross-coupling reactions, allowing for the introduction of various functionalities. This is crucial for tuning the molecule's properties. The thioacetate (B1230152) group can be readily hydrolyzed to a thiol, which is a key nucleophile in the cyclization reactions that form the core heterocyclic structure of the thioindoxyl part of the HTI molecule. This synthetic versatility enables the creation of a diverse library of HTI photoswitches with tailored functionalities. For instance, a general and high-yielding synthesis has been developed that allows for the introduction of carbon, nitrogen, oxygen, or sulfur-based substituents, leading to a wide array of novel HTI structures capable of photoswitching at wavelengths up to 625 nm. nih.gov

Rational Design of Photophysical Properties in Derived Systems

The rational design of photoswitches with specific photophysical properties is a central goal in materials chemistry. The structure of the precursor molecule directly influences the characteristics of the final photoswitch. By strategically modifying the hemithioindigo structure, researchers can fine-tune its absorption spectrum, the efficiency of the photoisomerization process (quantum yield), and the stability of its different states. nih.govchemrxiv.org

The substitution pattern on the aromatic rings of the HTI core has a profound impact on its electronic structure and, consequently, its interaction with light. nih.govnih.gov Using a precursor like this compound allows for the precise placement of a bromine atom, which can then be replaced or used to direct further functionalization. This ability to systematically modify the periphery of the chromophore is essential for:

Shifting Absorption Wavelengths: Extending the π-conjugated system of the HTI core can shift its absorption to longer, lower-energy wavelengths (a bathochromic shift), including into the red or near-infrared regions of the spectrum. dtu.dk This is particularly desirable for applications in biological systems, where longer wavelengths provide deeper tissue penetration and reduce photodamage.

Tuning Isomer Stability and Switching Quantum Yields: The electronic nature of the substituents (whether they are electron-donating or electron-withdrawing) can influence the energy levels of the ground and excited states of the Z and E isomers, thereby affecting the thermal stability of the metastable isomer and the efficiency of the light-induced switching process. nih.gov For example, pyrrole-based hemithioindigos have been designed to achieve near-quantitative bidirectional photoswitching, a highly sought-after property for creating high-precision biological tools. chemrxiv.org

The table below summarizes key photophysical properties of representative hemithioindigo systems, illustrating how structural modifications, enabled by versatile precursors, can tune their function.

| Property | Description | Significance in Derived Systems |

| Absorption Maxima (λmax) | The wavelength(s) at which a molecule absorbs light most strongly. HTIs have distinct λmax for their Z and E isomers. | Determines the color of light needed to induce photoswitching. Can be tuned from UV to near-infrared. nih.govdtu.dk |

| Quantum Yield (Φ) | The efficiency of a photochemical process, defined as the number of molecules undergoing a specific event for each photon absorbed. | A high quantum yield means the photoswitching is efficient, requiring less light energy. nih.gov |

| Thermal Stability | The ability of the metastable isomer (usually the E isomer) to resist reverting to the more stable form (Z isomer) via thermal energy. | High thermal stability is crucial for applications where the switched state needs to be maintained for long periods. nih.govnih.gov |

| Photochromism | The reversible change in color of a compound upon exposure to light. | Refers to the difference in the absorption spectra of the two isomers, which is key for applications in smart materials and displays. nih.gov |

Integration into Conjugated Systems for Electronic and Optical Materials

The electronic properties of this compound make it a suitable building block for larger, π-conjugated systems that are the basis of modern electronic and optical materials. The sulfur atom can effectively participate in conjugation, and the bromine atom serves as a handle for polymerization or cross-coupling reactions.

Utilization in Carbon-Rich and Heterocyclic Frameworks

This compound can be incorporated into complex molecular architectures that are rich in carbon or feature heterocyclic units like thiophene (B33073). Such frameworks are of great interest due to their unique electronic properties and potential for creating novel materials. The synthesis of tetra-substituted thiophene derivatives, for example, often involves sequential functionalization steps where bromo- and thio- functionalities play key roles in building the target molecule. While not a direct example, the principles used in the synthesis of complex molecules like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide highlight the utility of bromo-aryl compounds in constructing highly substituted heterocyclic systems. mdpi.com The C-Br bond allows for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), which are powerful tools for linking aromatic and heterocyclic units together to form extended conjugated polymers and macromolecules.

Development of Conducting and Semiconducting Materials

A significant application for building blocks like this compound is in the synthesis of conducting and semiconducting polymers. Poly(p-phenylene sulfide) (PPS) and related poly(thioarylene)s are important classes of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. researchgate.net These polymers possess semiconducting properties that can be tuned through chemical modification.

The synthesis of such polymers can proceed through the coupling of dihaloaromatic compounds with a sulfur source. The structure of this compound, containing both a bromophenyl group and a protected sulfur linkage, makes it conceptually analogous to monomers used in these polymerizations. For instance, research has shown that poly(p-phenylene sulfide) can be synthesized from bis(4-bromophenyl) disulfide. researchgate.net By extension, monomers derived from this compound could be envisioned to participate in similar polymerization reactions to create sulfur-containing conjugated polymers. These materials are investigated for applications in electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors.

Contributions to Polymer Synthesis and Functional Polymers

Beyond conjugated polymers, this compound and its derivatives have potential applications in the broader field of polymer chemistry. The reactive groups on the molecule allow it to be used in various polymerization techniques to create functional polymers with specific properties.

For example, the principles of surface-initiated atom transfer radical polymerization (SI-ATRP) are used to graft polymer brushes from surfaces to modify their properties. mdpi.com While this specific molecule may not be a standard initiator, its bromo-functionality is a hallmark of ATRP initiators. It could potentially be adapted to initiate the growth of polymer chains from its phenyl ring, while the thioacetate group could be used for subsequent modification or for anchoring the molecule to a surface, such as gold. Covalent attachment of microporous polymer networks to gold surfaces has been demonstrated using 4-bromothiophenol (B107966), a closely related compound, where the thiol group binds to the gold and the bromine acts as a reactive site for polymerization. researchgate.net

Furthermore, the development of solvent-free, mechanochemical methods for polymer synthesis is a growing area of green chemistry. rsc.org Such techniques could potentially be applied to monomers derived from this compound to produce polymers in a more environmentally friendly manner. The ability to introduce a sulfur-containing aromatic group into a polymer backbone can impart desirable properties such as increased refractive index, thermal stability, and specific interactions with other materials.

Strategies for Incorporating this compound-Derived Monomers into Controlled Polymer Architectures

The integration of monomers derived from this compound into well-defined polymer structures relies heavily on controlled/"living" polymerization techniques. These methods allow for the precise regulation of molecular weight, polydispersity, and polymer architecture (e.g., block, graft, or star polymers).

One primary strategy involves transforming this compound into a vinyl-containing monomer, such as 4-vinylphenylthioacetate. This monomer can then be polymerized using methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is a versatile controlled radical polymerization technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the process. wikipedia.org The choice of CTA is crucial for controlling the polymerization of functional monomers. For a styrenic derivative like 4-vinylphenylthioacetate, a dithiobenzoate or trithiocarbonate-based CTA would be appropriate to achieve a narrow molecular weight distribution and predictable chain lengths.

Another powerful technique is Atom Transfer Radical Polymerization (ATRP), which can be initiated from the aryl bromide site of a modified this compound structure. cmu.edu For instance, the compound could be functionalized to include an ATRP initiating site, allowing it to act as an "inichain" (initiator and chain) transfer agent or to be incorporated into a polymer backbone from which other polymer chains can be grafted. ATRP is known for its tolerance to a wide variety of functional groups, making it suitable for monomers that possess the thioacetate moiety. cmu.edu

These controlled polymerization methods enable the synthesis of complex architectures. For example, sequential monomer addition in a RAFT or ATRP process can be used to create diblock or multiblock copolymers where one block is derived from this compound. cmu.edunih.gov This places the thioacetate functionality in a specific, predetermined segment of the polymer chain.

Interactive Table 1: Controlled Polymerization Techniques for Functional Monomers

| Polymerization Technique | Mediating Agent/Catalyst | Key Advantages for Functional Monomers | Applicable Monomer Architectures |

|---|---|---|---|

| RAFT Polymerization | Thiocarbonylthio CTA (e.g., dithioesters, trithiocarbonates) | High tolerance to functional groups, wide range of applicable monomers, aqueous and organic media. wikipedia.org | Linear, block, star, comb, brush polymers. wikipedia.org |

| ATRP | Transition metal complex (e.g., CuBr/ligand) | Well-defined polymers, control over end-groups, tolerant to functionalities. cmu.edu | Linear, block, star, gradient, brush polymers. nih.gov |

| NMP | Nitroxide mediator (e.g., TEMPO) | Metal-free system, simple initiation. | Primarily for styrenic and acrylate (B77674) monomers. |

Tailoring Polymer Properties through Synthetic Control

The precise placement of this compound-derived units within a polymer architecture allows for the meticulous tailoring of the material's final properties. The strategic incorporation of this functional monomer can influence thermal, mechanical, and chemical characteristics.

Post-polymerization modification is a key advantage. The thioacetate groups along the polymer chain can be quantitatively hydrolyzed under basic conditions to yield free thiol (-SH) groups. These thiol-functionalized polymers are highly valuable for a range of applications. For instance, they can be used for "click" chemistry reactions, such as thiol-ene or thiol-maleimide conjugations, to attach biomolecules, dyes, or other functional moieties. nih.gov This chemical versatility allows for the creation of materials with tailored surface properties, such as for use in biosensors or drug delivery systems.

The presence of thiol groups can also significantly alter the polymer's interaction with metal surfaces or nanoparticles. Thiol-functionalized polymers can act as capping agents for gold or silver nanoparticles, providing stability and a means to integrate these nanoparticles into larger composite structures. Furthermore, the thiol groups can form disulfide bonds through oxidation, creating cross-linked networks. This reversible cross-linking can be used to develop self-healing materials or stimuli-responsive hydrogels.

Control over the block copolymer architecture also dictates macroscopic properties. For example, in a diblock copolymer of polystyrene and poly(4-vinylphenylthioacetate), the two immiscible blocks can microphase-separate to form ordered nanostructures (e.g., lamellae, cylinders, or spheres). After the hydrolysis of the thioacetate groups, these domains become chemically distinct, with one being hydrophobic (polystyrene) and the other being hydrophilic and reactive (poly(4-vinylthiophenol)). Such structured materials can be used as templates for nanofabrication or as functional membranes.

Interactive Table 2: Impact of Synthetic Control on Polymer Properties

| Synthetic Control Parameter | Resulting Polymer Feature | Tailored Property | Potential Application |

|---|---|---|---|

| Monomer Placement | Block Copolymer Architecture | Microphase Separation, Amphiphilicity | Nanopatterning, Drug Delivery Micelles |

| Post-Polymerization | Conversion of Thioacetate to Thiol | Surface Reactivity, Cross-linking | Biosensors, Self-Healing Materials |

| Molecular Weight | Chain Length and Entanglements | Mechanical Strength, Viscosity | Thermoplastic Elastomers, Coatings |

| Grafting Density | Brush Polymer Structure | Surface Lubricity, Anti-fouling | Medical Implants, Marine Coatings |

By leveraging controlled polymerization techniques, researchers can precisely design polymers incorporating this compound, thereby unlocking a wide array of advanced functionalities and tailored material properties for cutting-edge applications.

Advanced Analytical and Spectroscopic Characterization in Research of 4 Bromophenylthioacetate and Its Derivatives

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the study of 4-Bromophenylthioacetate, providing fundamental insights into its molecular framework and electronic behavior.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound in solution. nih.govswinburne.edu.au Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural confirmation. researchgate.net

In the ¹H NMR spectrum of a 4-bromophenyl derivative, the aromatic protons typically appear as a distinct set of signals. Due to the para-substitution, the protons on the benzene (B151609) ring exhibit a characteristic AA'BB' or simple doublet of doublets splitting pattern, arising from coupling between adjacent protons. The chemical shift of these aromatic protons is influenced by the electron-withdrawing nature of the bromine atom and the thioacetate (B1230152) group.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. slideshare.net The carbon atom directly bonded to the bromine (C-Br) shows a characteristic chemical shift, typically in the range of 120-125 ppm. The carbonyl carbon of the thioacetate group is also readily identifiable by its downfield shift, usually appearing above 190 ppm. Analysis of related structures, such as 4-(4'-Bromophenyl)-2-mercaptothiazole and N-(4-Bromophenyl)-4-methoxybenzenesulfonamide, provides representative chemical shift values for the 4-bromophenyl moiety. researchgate.netorientjchem.org

Table 1: Representative NMR Data for the 4-Bromophenyl Moiety from Related Compounds Data extracted from studies on derivatives to illustrate typical chemical shifts.

| Nucleus | Compound Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H | Aromatic CH | 7.20 - 7.60 | Doublet | researchgate.net |

| ¹H | Aromatic CH | 7.20 - 7.60 | Doublet | researchgate.net |

| ¹³C | Aromatic C-Br | ~122.5 | Singlet | orientjchem.org |

| ¹³C | Aromatic CH | ~129.0 | Singlet | orientjchem.org |

| ¹³C | Aromatic CH | ~132.5 | Singlet | orientjchem.org |

| ¹³C | Aromatic C-S | ~133.0 | Singlet | orientjchem.org |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.ch For aromatic compounds like this compound, the absorption bands observed are primarily due to π → π* and n → π* electronic transitions. shu.ac.ukyoutube.com

The benzene ring constitutes a significant chromophore, giving rise to intense absorption bands corresponding to π → π* transitions. tanta.edu.eg The presence of substituents—the bromine atom and the thioacetate group—can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima (λmax) and alter their intensity. The thioester group also contains non-bonding electrons (n electrons) on the sulfur and oxygen atoms, which can undergo lower energy n → π* transitions, although these are often weaker in intensity. shu.ac.uk Studies on various pyrazoline derivatives containing the 5-(4-bromophenyl) group show strong absorption bands in the UV region, which are attributed to these electronic transitions. researchgate.net

Table 2: Typical Electronic Transitions and UV-Vis Absorption Data for Bromophenyl Derivatives

| Transition Type | Involved Orbitals | Typical λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | π bonding to π anti-bonding | 200 - 300 | High (1,000-10,000 L mol⁻¹ cm⁻¹) |

| n → π | n non-bonding to π anti-bonding | 300 - 400 | Low (10-100 L mol⁻¹ cm⁻¹) |

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound and for probing its fragmentation pathways. wikipedia.org In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight. chemguide.co.uk